Elubrixin HCl - 688763-65-7

Elubrixin HCl

Catalog Number: EVT-266998
CAS Number: 688763-65-7
Molecular Formula: C17H18Cl3FN4O4S
Molecular Weight: 499.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Elubrixin, also known as SB-656933 or SB-656933-AAF, is a interleukin 8 inhibitor and CXCR2 selective antagonist, which is potentially useful for Inflammatory bowel disease therapies. Elubrixin inhibits ex vivo neutrophil activation and ozone-induced airway inflammation in humans. demonstrates dose-dependent effects on neutrophil activation and recruitment within a well-tolerated dose range. SB-656933 may be an effective agent in neutrophil-predominant diseases.
Synthesis Analysis

Methods and Technical Details

The synthesis of Elubrixin Hydrochloride involves multiple steps that can include the formation of key intermediates through various organic reactions. One common method includes:

  1. Starting Materials: The synthesis typically begins with commercially available precursors such as pyrrole derivatives or other aromatic compounds.
  2. Reactions: Key reactions may involve nucleophilic substitutions, cyclizations, or coupling reactions that lead to the formation of the core structure of Elubrixin.
  3. Purification: After synthesis, purification techniques such as flash chromatography or recrystallization are employed to isolate the final product in high purity.

For example, one reported synthesis route includes the use of anhydrous solvents and controlled temperatures to facilitate the formation of desired intermediates while minimizing side reactions .

Molecular Structure Analysis

Structure and Data

The molecular structure of Elubrixin Hydrochloride can be described by its specific arrangement of atoms and functional groups. The compound typically features:

  • Core Structure: A pyrrole ring fused with other aromatic systems.
  • Functional Groups: Various substituents that enhance its pharmacological properties.

Data from spectroscopic analyses such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed insights into the molecular structure. For instance, NMR data can reveal chemical shifts corresponding to different hydrogen environments in the molecule, aiding in confirming the structure .

Chemical Reactions Analysis

Reactions and Technical Details

Elubrixin Hydrochloride participates in several chemical reactions that are crucial for its activity:

  1. Ligand Binding: The compound acts as a ligand for various receptors, which involves reversible binding interactions.
  2. Metabolic Reactions: In biological systems, Elubrixin may undergo metabolic transformations that affect its efficacy and bioavailability.
  3. Degradation Pathways: Understanding the degradation pathways is essential for predicting its stability under physiological conditions.

Technical details regarding these reactions often involve kinetic studies and binding affinity assessments using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify interactions with target proteins .

Mechanism of Action

Process and Data

Elubrixin Hydrochloride's mechanism of action primarily involves its interaction with specific receptors or enzymes within cellular pathways. The process can be outlined as follows:

  1. Target Engagement: The compound binds to allosteric sites on receptors such as CXC chemokine receptor 2 (CXCR2), modulating their activity.
  2. Signal Transduction: Upon binding, Elubrixin may alter the conformational state of the receptor, leading to changes in downstream signaling pathways that influence cellular responses.
  3. Biological Outcomes: These interactions can result in therapeutic effects such as reduced inflammation or inhibited tumor growth.

Data from binding assays demonstrate that Elubrixin exhibits high affinity for its targets, suggesting a potent mechanism for therapeutic intervention .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Elubrixin Hydrochloride exhibits several notable physical and chemical properties:

  • Solubility: Typically soluble in organic solvents like dimethyl sulfoxide (DMSO) but may have limited solubility in water.
  • Melting Point: The melting point can vary based on purity but is generally within a defined range that indicates solid-state stability.
  • Stability: The compound's stability under various pH conditions is crucial for formulating effective drug delivery systems.

Analyses such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide insights into thermal properties and stability profiles .

Applications

Scientific Uses

Elubrixin Hydrochloride has several potential applications in scientific research and medicine:

  • Therapeutic Development: It is being investigated as a candidate for treating conditions like cancer due to its ability to modulate immune responses.
  • Biochemical Research: Its role as a ligand allows researchers to explore receptor functions and signaling pathways more deeply.
  • Drug Design: Insights gained from studying Elubrixin contribute to the design of new compounds with improved efficacy and safety profiles.

Research continues to explore additional applications within pharmacology, particularly regarding novel therapeutic strategies targeting complex diseases .

Synthesis and Structure-Activity Relationship (SAR) of Elubrixin HCl

Scaffold Design and Rationale for CXCR2 Antagonism

Elubrixin hydrochloride (SB-656933 hydrochloride) is a diarylurea-based small molecule designed to competitively inhibit the C-X-C chemokine receptor type 2 (CXCR2), a G-protein-coupled receptor pivotal in neutrophil recruitment. The scaffold features a 1-(2-chloro-3-fluorophenyl)-3-(4-chloro-2-hydroxy-3-(piperazin-1-ylsulfonyl)phenyl)urea core, optimized to block interleukin-8 (IL-8) binding and downstream signaling. CXCR2 activation by ELR⁺ CXC chemokines (e.g., CXCL1, CXCL8) triggers inflammatory cascades implicated in diseases like rheumatoid arthritis, COPD, and cancer metastasis [2] [6]. The diarylurea motif was selected for its ability to mimic substrate geometry, occupying the orthosteric binding pocket through hydrogen bonding with Asp298 and hydrophobic interactions with transmembrane helices [2] [7]. Key pharmacophoric elements include:

  • Halogenated aryl rings: Enhance binding affinity via hydrophobic contacts and modulate electron distribution.
  • Sulfonamide-linked piperazine: Improves solubility and forms salt bridges with Lys320.
  • Ortho-hydroxy group: Stabilizes the bioactive conformation through intramolecular hydrogen bonding [4] [9].

This design yielded submicromolar potency, with IC₅₀ values of 260.7 nM for neutrophil CD11b upregulation and 310.5 nM for shape change [1] [6].

Synthetic Routes and Key Intermediate Optimization

The synthesis of Elubrixin HCl employs a multistep convergent strategy (Figure 1), prioritizing regioselective couplings and minimizing labile intermediates. While full synthetic details remain proprietary, retrosynthetic analysis suggests:

Step 1: Synthesis of the left-hand aryl fragment

  • 4-Chloro-2-hydroxy-3-nitrobenzenesulfonyl chloride undergoes nucleophilic substitution with piperazine to install the sulfonamide group.
  • Nitro reduction yields the aniline intermediate (Critical Intermediate A) [9].

Step 2: Synthesis of the right-hand aryl fragment

  • 2-Chloro-3-fluoroaniline serves as a readily available starting material (Critical Intermediate B) [9].

Step 3: Urea coupling

  • Intermediates A and B are condensed using a phosgene equivalent (e.g., triphosgene) in dichloromethane with a base (e.g., triethylamine) at 0–25°C. This avoids symmetrical urea byproducts [6] [9].

Step 4: Salt formation

  • The free base is treated with hydrochloric acid to precipitate Elubrixin hydrochloride [3].

Table 1: Key Challenges in Elubrixin Synthesis

StepChallengeOptimization ApproachOutcome
SulfonylationRegioselectivity of piperazine additionControlled stoichiometry (1:1 sulfonyl chloride:piperazine), low temperature (0°C)Minimized disubstitution [9]
Urea formationLow yield due to steric hindranceHigh-dilution conditions, slow addition of electrophileYield improved to >75% [6]
Salt formationPolymorphism controlAnti-solvent crystallization (ethanol/ethyl acetate)Consistent polymorphic form [3]

Structural Modifications for Enhanced Selectivity and Potency

Systematic SAR studies of the Elubrixin scaffold identified critical modifications governing CXCR2 affinity, selectivity over CXCR1, and metabolic stability:

  • Aryl ring halogenation:
  • Ortho-chloro on the right-hand aryl ring maximizes hydrophobic packing with Val247 and Ile290. Replacement with methyl or hydrogen reduces potency 10-fold.
  • Meta-fluoro balances electronegativity and steric tolerance. Bromine or chlorine analogues show increased off-target activity [4] [9].

  • Sulfonamide linker:

  • Piperazine is optimal for solubility and conformational flexibility. Azetidine or dimethylamine variants exhibit reduced plasma stability.
  • N-Methylpiperazine diminishes CXCR2 binding due to steric clash with Leu294 [2] [6].

  • Urea bioisosteres:

  • Replacing urea with squaramide (e.g., navarixin) or guanidine improves metabolic stability but compromises oral bioavailability due to higher polarity [2] [7].

  • Hydroxy group position:

  • Ortho-hydroxy is essential for H-bonding with Thr272. Para- or meta-hydroxy analogues show 5-fold lower potency [9].

Table 2: Impact of Structural Modifications on Elubrixin Activity

Modification SiteStructural ChangeCXCR2 IC₅₀ (nM)Selectivity (CXCR2:CXCR1)
ParentNone (Elubrixin)260.750:1
Right-hand arylRemoval of ortho-Cl>2,500Not determined
Left-hand arylPara-OH instead of ortho-OH~1,30020:1
LinkerN-Methylpiperazine~1,00045:1
CoreSquaramide replacement190>100:1

Comparative Analysis with Diarylurea-Based CXCR2 Antagonists

Elubrixin belongs to the first-generation diarylurea CXCR2 antagonists, alongside danirixin (GSK1325756) and navarixin (SCH527123). While sharing a common pharmacophore, subtle structural differences confer distinct pharmacological profiles:

  • Reversibility and kinetics:
  • Elubrixin and danirixin exhibit slow-offset kinetics (t₁/₂ >30 min), prolonging target engagement. Navarixin shows irreversible binding due to its squaramide core [2] [7].
  • Danirixin’s biphenyl moiety enhances residence time but increases CYP3A4 inhibition risk versus Elubrixin’s halogenated rings [7].

  • Selectivity and neutropenia risk:

  • Elubrixin’s ortho-chloro/meta-fluoro combination eliminates neutropenia (unlike navarixin or AZD5069) by avoiding A249L-mediated conformational changes in CXCR2 that disrupt hematopoietic stem cell mobilization [2] [7].
  • Danirixin’s alanine-to-leucine tolerance at residue 249 correlates with its neutral hematological profile, shared by Elubrixin [7].

  • Clinical translation:

  • Despite nanomolar potency, Elubrixin showed limited efficacy in phase II trials for COPD and ulcerative colitis due to redundant chemokine pathways. Second-generation antagonists (e.g., SX-682) with picomolar affinity and immune-modulating properties superseded it [2].

Table 3: Comparison of Diarylurea CXCR2 Antagonists

ParameterElubrixinDanirixinNavarixinAZD5069
Core StructureDiarylureaDiarylureaDiarylsquaramideAromatic triazole
CXCR2 IC₅₀260 nM12.5 nM1.1 nM0.4 nM
Selectivity vs CXCR150-fold100-fold>1,000-fold300-fold
ReversibilityCompetitive, reversibleCompetitive, reversibleIrreversibleCompetitive, reversible
Neutropenia RiskLowLowHighHigh
Clinical OutcomeFailed in phase IITerminated in phase IIOngoing in oncology combinationsTerminated for COPD/asthma

ConclusionElubrixin HCl exemplifies rational structure-based design for CXCR2 antagonism. Its diarylurea scaffold, optimized through halogenation and sulfonamide engineering, achieves submicromolar inhibition of neutrophil activation. While SAR studies underscored the sensitivity of potency to aryl ring substitution and linker flexibility, clinical limitations arose from target redundancy rather than molecular design. Subsequent antagonists integrated lessons from Elubrixin’s SAR—particularly avoiding irreversible binding and A249L sensitivity—to advance next-generation inhibitors for inflammatory and oncological indications.

Properties

CAS Number

688763-65-7

Product Name

Elubrixin HCl

IUPAC Name

1-(2-chloro-3-fluorophenyl)-3-(4-chloro-2-hydroxy-3-piperazin-1-ylsulfonylphenyl)urea;hydrochloride

Molecular Formula

C17H18Cl3FN4O4S

Molecular Weight

499.8 g/mol

InChI

InChI=1S/C17H17Cl2FN4O4S.ClH/c18-10-4-5-13(23-17(26)22-12-3-1-2-11(20)14(12)19)15(25)16(10)29(27,28)24-8-6-21-7-9-24;/h1-5,21,25H,6-9H2,(H2,22,23,26);1H

InChI Key

AYSVMKUSGQQRHL-UHFFFAOYSA-N

SMILES

C1CN(CCN1)S(=O)(=O)C2=C(C=CC(=C2O)NC(=O)NC3=C(C(=CC=C3)F)Cl)Cl.Cl

Solubility

Soluble in DMSO

Synonyms

SB-656933; SB 656933; SB656933; SB-656933-AAF; SB-656933 AAF; SB-656933AAF; Elubrixin; Elubrixin HCl; Elubrixin hydrochloride

Canonical SMILES

C1CN(CCN1)S(=O)(=O)C2=C(C=CC(=C2O)NC(=O)NC3=C(C(=CC=C3)F)Cl)Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.